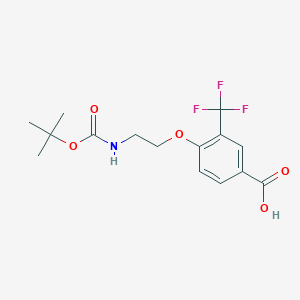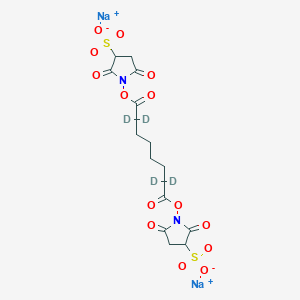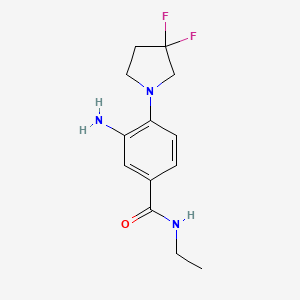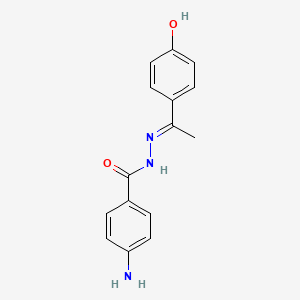![molecular formula C11H20N2O2 B13723441 [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol: is a complex organic compound that features a unique structure combining a piperidine ring with a cyclobutane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of the cyclobutane ring, followed by the introduction of the piperidine moiety. The final step involves the addition of the methanol group. Reaction conditions often include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific structural features on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity or selectivity for specific targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may include multiple steps and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to [1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a cyclobutane ring and a piperidine moiety. This structure imparts specific properties that may not be present in other compounds, such as unique reactivity or binding characteristics.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(1-aminocyclobutyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c12-11(4-1-5-11)10(15)13-6-2-9(8-14)3-7-13/h9,14H,1-8,12H2 |
Clave InChI |
WNHLHIQJUZHSJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)N2CCC(CC2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)




![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)




